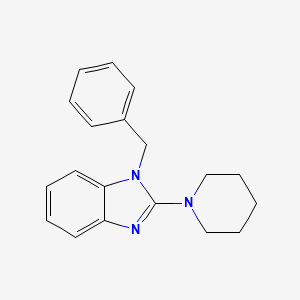
1-benzyl-2-(piperidin-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole is a compound that features a benzimidazole core with a benzyl group and a piperidine ring attached. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The piperidine moiety is also significant in medicinal chemistry due to its presence in many pharmacologically active compounds .
Preparation Methods
The synthesis of 1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with benzyl chloride and piperidine under specific reaction conditions. The benzimidazole ring is formed through cyclization reactions, often using formic acid or trimethyl orthoformate as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The piperidine moiety may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-benzyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole can be compared with other benzimidazole and piperidine derivatives:
Benzimidazole derivatives: Compounds like 2-phenyl-1H-benzo[d]imidazole exhibit similar pharmacological activities but may differ in their potency and selectivity.
Piperidine derivatives: Compounds such as piperine and evodiamine share the piperidine moiety and have diverse biological activities, including anticancer and anti-inflammatory effects
This compound’s uniqueness lies in its combined benzimidazole and piperidine structures, which may offer synergistic effects and enhanced pharmacological properties.
Properties
Molecular Formula |
C19H21N3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-benzyl-2-piperidin-1-ylbenzimidazole |
InChI |
InChI=1S/C19H21N3/c1-3-9-16(10-4-1)15-22-18-12-6-5-11-17(18)20-19(22)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2 |
InChI Key |
RDSIYGMKTOYEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



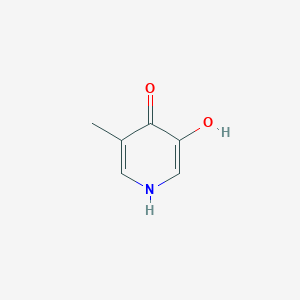
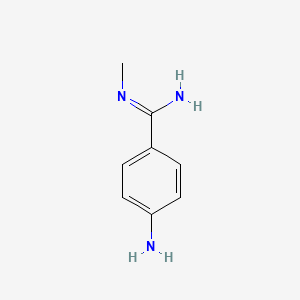
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)


![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)

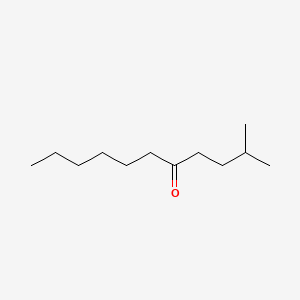


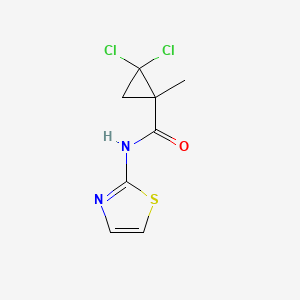
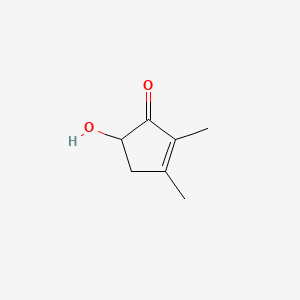
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
